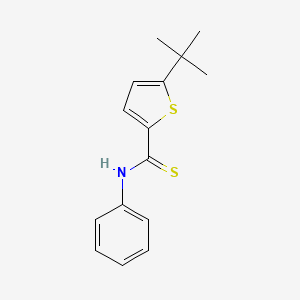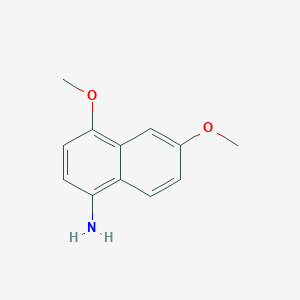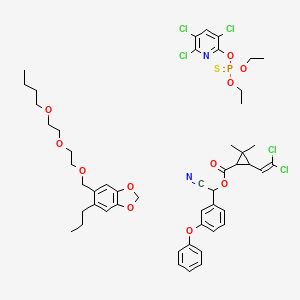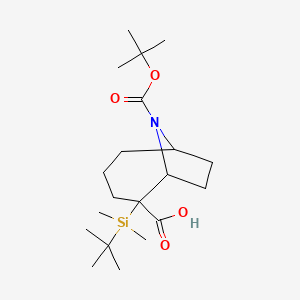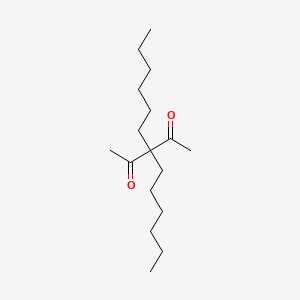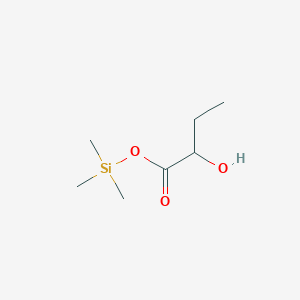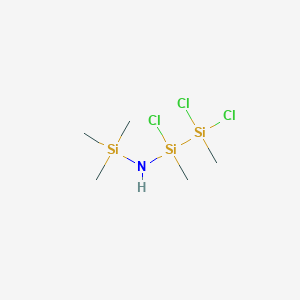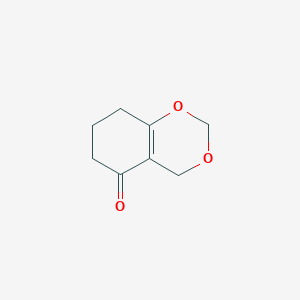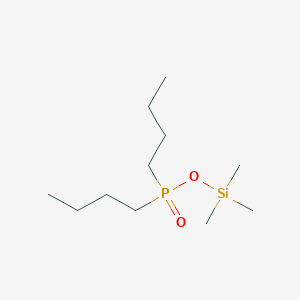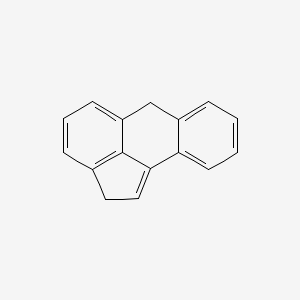
2,6-Dihydroaceanthrylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dihydroaceanthrylene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₆H₁₂ It is a derivative of anthracene and is known for its unique structural properties, which include fused aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dihydroaceanthrylene typically involves the hydrogenation of aceanthrylene. One common method includes the use of a triruthenium catalyst under hydrogen gas at room temperature. This process can yield the desired compound with high efficiency .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of catalytic hydrogenation used in laboratory settings can be scaled up for industrial applications. The use of efficient catalysts and controlled reaction conditions are crucial for optimizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dihydroaceanthrylene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.
Substitution: Electrophilic substitution reactions can occur, where substituents like halogens or nitro groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of fully hydrogenated derivatives.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Applications De Recherche Scientifique
2,6-Dihydroaceanthrylene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic hydrocarbons.
Materials Science: Investigated for its potential use in organic semiconductors and photovoltaic materials.
Biology and Medicine: Studied for its interactions with biological macromolecules and potential therapeutic applications.
Industry: Potential use in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,6-Dihydroaceanthrylene involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards various biological targets. The pathways involved include modulation of enzyme activity and interference with cellular signaling processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Aceanthrylene
- Acephenanthrylene
- Anthracene
Comparison
2,6-Dihydroaceanthrylene is unique due to its specific hydrogenation pattern, which distinguishes it from other polycyclic aromatic hydrocarbons like aceanthrylene and acephenanthrylene. While all these compounds share a similar core structure, the presence of additional hydrogen atoms in this compound alters its chemical reactivity and physical properties .
Propriétés
Numéro CAS |
112247-75-3 |
|---|---|
Formule moléculaire |
C16H12 |
Poids moléculaire |
204.27 g/mol |
Nom IUPAC |
2,6-dihydroaceanthrylene |
InChI |
InChI=1S/C16H12/c1-2-7-14-12(4-1)10-13-6-3-5-11-8-9-15(14)16(11)13/h1-7,9H,8,10H2 |
Clé InChI |
YQRARAJAOHSJBU-UHFFFAOYSA-N |
SMILES canonique |
C1C=C2C3=CC=CC=C3CC4=CC=CC1=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methoxy(dimethyl)[(trimethylsilyl)ethynyl]silane](/img/structure/B14303559.png)
![(2E)-[(Quinolin-6-yl)imino]acetic acid](/img/structure/B14303562.png)

